5-Bromo-6-fluoropyridine-3-sulfonamide
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Overview
Description
5-Bromo-6-fluoropyridine-3-sulfonamide is a heterocyclic organic compound that contains bromine, fluorine, and sulfonamide functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoropyridine-3-sulfonamide typically involves the introduction of bromine and fluorine atoms onto a pyridine ring, followed by the addition of a sulfonamide group. One common method involves the bromination of 6-fluoropyridine-3-sulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoropyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form sulfinamides or sulfenamides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridine derivatives can be formed.
Oxidation Products: Sulfinamides and sulfenamides are major products of oxidation reactions.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-6-fluoropyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of herbicides and pesticides due to its biological activity.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar in structure but with a chlorine atom instead of fluorine.
5-Chloro-2,3,6-trifluoropyridine: Contains multiple fluorine atoms and a chlorine atom, used in the synthesis of anticancer drugs.
Uniqueness
5-Bromo-6-fluoropyridine-3-sulfonamide is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H4BrFN2O2S |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-bromo-6-fluoropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H4BrFN2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11) |
InChI Key |
BRKREOWKUFDHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)S(=O)(=O)N |
Origin of Product |
United States |
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